(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870961
InChI: InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m1/s1
SMILES:
Molecular Formula: C7H10BrNOS
Molecular Weight: 236.13 g/mol

(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL

CAS No.:

Cat. No.: VC17870961

Molecular Formula: C7H10BrNOS

Molecular Weight: 236.13 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL -

Specification

Molecular Formula C7H10BrNOS
Molecular Weight 236.13 g/mol
IUPAC Name (3R)-3-amino-3-(3-bromothiophen-2-yl)propan-1-ol
Standard InChI InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m1/s1
Standard InChI Key CUMWMSBCEWSCFP-ZCFIWIBFSA-N
Isomeric SMILES C1=CSC(=C1Br)[C@@H](CCO)N
Canonical SMILES C1=CSC(=C1Br)C(CCO)N

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL consists of a thiophene ring substituted with a bromine atom at the 3-position, an amino group (-NH2_2) at the chiral center (C3), and a hydroxyl group (-OH) on the propanol chain. The thiophene ring, a five-membered aromatic system with a sulfur atom, contributes to the compound’s electron-rich nature, while the bromine atom enhances electrophilic reactivity. The (3R) stereochemistry is critical for interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H10BrNOS\text{C}_7\text{H}_{10}\text{BrNOS}
Molecular Weight236.13 g/mol
Chiral CenterC3 (R-configuration)
Functional GroupsAmino, Hydroxyl, Bromothienyl

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL typically involves sequential reactions to construct the thiophene backbone, introduce the bromine substituent, and establish the chiral amino alcohol moiety. A common approach begins with the bromination of 2-thienyl precursors, followed by asymmetric amination using palladium or nickel catalysts in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol. Enantioselective methods, including chiral auxiliary-mediated reactions or enzymatic resolutions, are employed to achieve the desired (3R) configuration.

Table 2: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
BrominationN-Bromosuccinimide (NBS)DCM0–25°C78–85
AminationPd(OAc)2_2, Chiral ligandDMSO80°C62–70
ReductionNaBH4_4Ethanol25°C88–92

Challenges in Stereochemical Control

Achieving high enantiomeric excess (ee) remains a challenge due to competing racemization pathways during amination. Recent advances in ligand design, such as the use of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have improved stereoselectivity, with reported ee values exceeding 90%.

Chemical Reactivity and Functional Group Transformations

Bromothienyl Reactivity

The bromine atom on the thiophene ring facilitates cross-coupling reactions, enabling the synthesis of derivatives via Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids yields biaryl structures, expanding the compound’s utility in materials science.

Amino and Hydroxyl Group Interactions

The amino group participates in Schiff base formation with carbonyl compounds, while the hydroxyl group can undergo esterification or etherification. These transformations are exploited to modify the compound’s solubility or target specificity .

Biological Activity and Mechanistic Insights

Enzyme and Receptor Interactions

Preliminary studies suggest that (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL inhibits tyrosine kinase enzymes by binding to the ATP pocket via hydrogen bonding (amino group) and hydrophobic interactions (bromothienyl ring). In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) show IC50_{50} values in the micromolar range, though potency varies with stereochemistry .

Comparative Analysis of Enantiomers

The (3S)-enantiomer (PubChem CID: 93984164) exhibits reduced inhibitory activity, underscoring the importance of the (3R)-configuration . This stereospecificity aligns with observations in other chiral pharmaceuticals, where minor structural changes significantly alter efficacy.

Characterization and Analytical Techniques

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the thiophene protons (δ 6.8–7.2 ppm) and the chiral center’s methine group (δ 3.4–3.6 ppm). High-Resolution Mass Spectrometry (HRMS) provides exact mass validation (m/z=236.13m/z = 236.13), ensuring synthetic fidelity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator